N-(4-bromo-2-methylphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide
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Overview
Description
N-(4-bromo-2-methylphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide is a synthetic organic compound that belongs to the class of amides. This compound features a complex structure with multiple functional groups, including a brominated phenyl ring, an iodinated pyrazole ring, and a butanamide chain. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-methylphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide typically involves multi-step organic reactions. A possible synthetic route could include:
Bromination: Introduction of a bromine atom to the 4-position of 2-methylphenyl using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Iodination: Introduction of an iodine atom to the 4-position of 3,5-dimethyl-1H-pyrazole using iodine or an iodinating agent like iodine monochloride (ICl).
Amidation: Formation of the butanamide chain through a reaction between a suitable butanoic acid derivative and the amine group of the iodinated pyrazole.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-methylphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The aromatic rings can participate in coupling reactions like Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) for halogen exchange, or Grignard reagents for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different halogens or functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
N-(4-bromo-2-methylphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide may have various scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for drug development due to its unique structure and possible biological activities.
Materials Science: Use in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-methylphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Receptors: Interaction with specific receptors in the body, leading to modulation of biological pathways.
Enzyme Inhibition: Inhibition of enzymes involved in critical biochemical processes.
Signal Transduction: Modulation of signal transduction pathways, affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromo-2-methylphenyl)-4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanamide: Similar structure with chlorine instead of iodine.
N-(4-bromo-2-methylphenyl)-4-(4-fluoro-3,5-dimethyl-1H-pyrazol-1-yl)butanamide: Similar structure with fluorine instead of iodine.
Uniqueness
N-(4-bromo-2-methylphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide is unique due to the presence of both bromine and iodine atoms, which can impart distinct chemical and biological properties
Properties
Molecular Formula |
C16H19BrIN3O |
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Molecular Weight |
476.15 g/mol |
IUPAC Name |
N-(4-bromo-2-methylphenyl)-4-(4-iodo-3,5-dimethylpyrazol-1-yl)butanamide |
InChI |
InChI=1S/C16H19BrIN3O/c1-10-9-13(17)6-7-14(10)19-15(22)5-4-8-21-12(3)16(18)11(2)20-21/h6-7,9H,4-5,8H2,1-3H3,(H,19,22) |
InChI Key |
YOQGJAGZXBKYFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CCCN2C(=C(C(=N2)C)I)C |
Origin of Product |
United States |
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